molecular formula C18H20N4O3S B5533530 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No. B5533530
M. Wt: 372.4 g/mol
InChI Key: ZSCGBCXPSSTZOV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis involves the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds to produce various acetamide derivatives. This process is verified by spectroscopic methods including IR, 1H NMR, and mass spectra, demonstrating the formation of the intended products (Duran & Demirayak, 2012; Duran & Canbaz, 2013).

Molecular Structure Analysis The molecular structure, particularly of related compounds, has been detailed through X-ray crystallography and NMR studies, showing specific dihedral angles between functional groups and confirming the planar nature of the imidazolidine-2,4-dione system. Intermolecular hydrogen bonds contribute to the stability and conformation of the molecule (Sethusankar et al., 2002).

Chemical Reactions and Properties The compounds display various chemical behaviors based on their structural features. The reactivity includes forming certain derivatives and exhibiting anticancer activities against different human tumor cell lines. Their chemical properties, like reactivity with different agents, highlight the role of the imidazole and thiazole rings in medicinal chemistry (Duran & Demirayak, 2012; Sunder & Maleraju, 2013).

Physical Properties Analysis Physical properties like solubility, melting points, and crystal structure are crucial for the application and handling of these compounds. They usually depend on the molecular framework and substituents present in the compound. The exact physical properties would need to be determined based on similar compound behaviors (Sethusankar et al., 2002).

Chemical Properties Analysis Chemical properties include acidity (pKa values), reactivity, and stability under various conditions. The pKa values indicate the acidic nature and are essential for understanding the compound's behavior in biological systems. The reactivity with other chemicals defines potential uses and safety measures needed during handling (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-20(15(23)9-14-17(24)22(3)18(25)21(14)2)10-13-11-26-16(19-13)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCGBCXPSSTZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

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